molecular formula C19H26N4OS B5659512 4-(1,3-benzothiazol-2-yl)-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

4-(1,3-benzothiazol-2-yl)-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No. B5659512
M. Wt: 358.5 g/mol
InChI Key: UKVXMPLWXWYUDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves the condensation of thiosemicarbazide derivatives, as seen in the formation of 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3-benzothiazole derivatives from dodecanoyl thiosemicarbazide derivatives (Hemdan et al., 2016). Similar synthetic strategies may be applicable for the target compound, leveraging precursor molecules and strategic functional group transformations.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including the target compound, can be elucidated through various spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the characterization of a related benzothiazole derivative, 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate, involved detailed spectroscopic analysis to confirm its structure (Ha et al., 2009).

Chemical Reactions and Properties

Benzothiazole compounds are known for their diverse chemical reactivity, enabling a range of chemical transformations. For example, the synthesis of novel benzothiazole derivatives through a microwave-assisted, solvent-free method showcased the potential for efficient and environmentally friendly reactions (Bhoi et al., 2016).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as phase behavior and thermal properties, can be significant for their practical applications. The study on 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate revealed its smectic A phase, indicating its potential as a liquid crystalline material (Ha et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the application scope of benzothiazole derivatives. For instance, the antimicrobial activity of certain benzothiazole compounds highlights their potential in medicinal chemistry (Soni et al., 2010).

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-10-ethyl-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4OS/c1-3-22-11-10-19(9-8-17(22)24)14-23(13-12-21(19)2)18-20-15-6-4-5-7-16(15)25-18/h4-7H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVXMPLWXWYUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CCC1=O)CN(CCN2C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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